molecular formula C30H33N3O2 B389318 11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389318
M. Wt: 467.6g/mol
InChI Key: WZIDIYBPIAROLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a diethylamino group, a methoxyphenyl group, and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used as anxiolytics, sedatives, and muscle relaxants.

Preparation Methods

The synthesis of 11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with diethylamine in the presence of a suitable catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzodiazepine core with methoxybenzene in the presence of a Lewis acid catalyst.

Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the benzodiazepine core, leading to the formation of dihydrobenzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions include N-oxide derivatives, dihydrobenzodiazepine derivatives, and substituted benzodiazepine derivatives.

Scientific Research Applications

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various benzodiazepine derivatives. It is also used as a model compound for studying the reactivity and stability of benzodiazepines.

    Biology: The compound is used in biological studies to investigate the effects of benzodiazepines on various biological systems. It is also used as a tool for studying the binding interactions of benzodiazepines with their molecular targets.

    Medicine: The compound is used in medicinal chemistry research to develop new benzodiazepine-based drugs with improved efficacy and safety profiles. It is also used in pharmacological studies to investigate the mechanism of action of benzodiazepines.

    Industry: The compound is used in the pharmaceutical industry for the production of benzodiazepine-based drugs. It is also used in the chemical industry for the synthesis of various benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of 11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound binds to the benzodiazepine binding site on the GABA receptor, enhancing the inhibitory effects of GABA. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and reduced neuronal excitability. The molecular targets and pathways involved in this mechanism include the GABA receptor, chloride ion channels, and various intracellular signaling pathways.

Comparison with Similar Compounds

11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Diazepam: Diazepam is a well-known benzodiazepine with similar anxiolytic and sedative properties. it lacks the methoxyphenyl group present in the compound of interest.

    Lorazepam: Lorazepam is another benzodiazepine with similar pharmacological properties. It differs from the compound of interest in its chemical structure, particularly in the absence of the diethylamino group.

    Clonazepam: Clonazepam is a benzodiazepine with anticonvulsant properties. It differs from the compound of interest in its chemical structure, particularly in the presence of a nitro group instead of the methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological properties and reactivity.

Properties

Molecular Formula

C30H33N3O2

Molecular Weight

467.6g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H33N3O2/c1-4-33(5-2)23-14-10-21(11-15-23)30-29-27(31-25-8-6-7-9-26(25)32-30)18-22(19-28(29)34)20-12-16-24(35-3)17-13-20/h6-17,22,30-32H,4-5,18-19H2,1-3H3

InChI Key

WZIDIYBPIAROLK-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.